rac-tert-butyl (3R,4S)-3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate, cis

Description

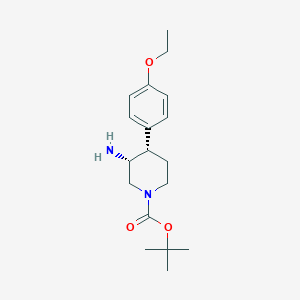

rac-tert-butyl (3R,4S)-3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate, cis is a chiral piperidine derivative featuring a tert-butyl carbamate protecting group, a 4-ethoxyphenyl substituent, and an amino group at the 3-position. The ethoxy group (–OCH2CH3) on the phenyl ring distinguishes it from analogs with smaller alkoxy or halogen substituents. This compound is used as a building block in medicinal chemistry, particularly for synthesizing bioactive molecules targeting central nervous system disorders or enzyme modulation .

Properties

IUPAC Name |

tert-butyl (3R,4S)-3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-5-22-14-8-6-13(7-9-14)15-10-11-20(12-16(15)19)17(21)23-18(2,3)4/h6-9,15-16H,5,10-12,19H2,1-4H3/t15-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWGFNYVKSTZCX-HOTGVXAUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CCN(CC2N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)[C@@H]2CCN(C[C@@H]2N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (3R,4S)-3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate, cis typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.

Introduction of the Amino Group: The amino group is introduced via reductive amination, where a ketone or aldehyde precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Ethoxyphenyl Substitution: The ethoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, where an appropriate phenol derivative is reacted with an electrophilic piperidine intermediate.

tert-Butyl Protection: The tert-butyl group is typically introduced to protect the carboxylate functionality during the synthesis. This can be achieved using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the carbonyl group in the carboxylate moiety, converting it to an alcohol.

Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, rac-tert-butyl (3R,4S)-3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate, cis is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a model compound for studying the behavior of piperidine derivatives in biological systems, including their binding affinities and mechanisms of action.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic properties. This compound could serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique structure allows for the creation of polymers and other materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of rac-tert-butyl (3R,4S)-3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate, cis involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Critical Analysis of Substituent Effects

- Ethoxy vs.

- Fluorine Substitution: Fluorinated analogs (e.g., 10a, 10c) exhibit higher metabolic stability due to fluorine’s resistance to cytochrome P450 oxidation. The 3,4-difluoro analog (10a) shows superior yield (80%) compared to mono-fluoro derivatives .

- Stereochemical Considerations : The (3R,4S) configuration in the target compound may lead to divergent biological activity compared to (3S,4S) isomers (e.g., 10a–c), emphasizing the need for enantiopure synthesis .

Biological Activity

Rac-tert-butyl (3R,4S)-3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate, commonly referred to as rac-tert-butyl piperidine , is a synthetic organic compound notable for its potential biological activities. This compound belongs to the piperidine class and is characterized by the presence of an amino group and an ethoxyphenyl substituent, which contribute to its diverse pharmacological properties.

- Molecular Formula : CHNO

- Molecular Weight : 320.4 g/mol

- CAS Number : 1969288-28-5

The biological activity of rac-tert-butyl piperidine involves interaction with various molecular targets:

- Receptor Binding : This compound may bind to specific receptors, influencing cellular responses.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can alter metabolic pathways.

- Signal Transduction Modulation : The compound can modulate intracellular signaling pathways, impacting various physiological processes.

Biological Activities

Research indicates that rac-tert-butyl piperidine exhibits several biological activities:

- Antidepressant Effects : Similar compounds have shown potential in treating depression by modulating neurotransmitter systems.

- Neuroprotective Properties : The compound may protect neuronal cells from damage, indicating potential use in neurodegenerative diseases.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms.

Case Study 1: Neuroprotective Effects

In a study exploring the neuroprotective effects of piperidine derivatives, rac-tert-butyl piperidine demonstrated significant protection against oxidative stress-induced neuronal cell death. The mechanism was attributed to its ability to scavenge free radicals and modulate apoptotic pathways.

Case Study 2: Antidepressant Activity

A comparative study evaluated the antidepressant-like effects of rac-tert-butyl piperidine in animal models. Results indicated that doses of the compound significantly reduced depressive behaviors in forced swim tests, suggesting its potential as an antidepressant agent.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Rac-tert-butyl (3R,4S)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate | Structure | Antidepressant, Neuroprotective |

| Rac-tert-butyl (3R,4S)-3-amino-4-(4-chlorophenyl)piperidine-1-carboxylate | Structure | Anticancer, Enzyme Inhibition |

Future Directions in Research

Further research is required to fully elucidate the biological mechanisms and therapeutic potentials of rac-tert-butyl piperidine. Areas for future exploration include:

- Clinical Trials : Conducting clinical trials to assess efficacy and safety in humans.

- Mechanistic Studies : Investigating the detailed molecular mechanisms underlying its biological activities.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity for specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.